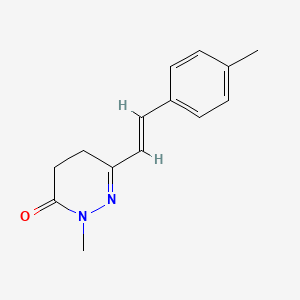![molecular formula C16H20N6O2 B2966917 N~4~-(4-methoxyphenyl)-N~6~-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105225-18-0](/img/structure/B2966917.png)
N~4~-(4-methoxyphenyl)-N~6~-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their diverse biological activities. They have a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused to a pyrazole ring (a five-membered ring with two nitrogen atoms) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, with a methoxyphenyl group attached at the 4-position and a methoxypropan-2-yl group attached at the 6-position .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The methoxy groups might undergo reactions typical of ethers, while the aromatic phenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and phenyl groups could increase its lipophilicity, which might influence its solubility and permeability .Aplicaciones Científicas De Investigación
Synthesis and Characterization
N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and its derivatives have been explored in various synthetic pathways, offering insights into their potential applications in scientific research. For instance, the synthesis, characterization, and evaluation of cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells of pyrazolo[1,5-a]pyrimidine derivatives highlight their relevance in medicinal chemistry and oncology research (Hassan, Hafez, & Osman, 2014). Additionally, the exploration of pyrimidine derivatives in creating antiviral agents against retroviruses, including human immunodeficiency virus (HIV), further underscores their potential in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Molecular Structure Analysis
The detailed analysis of the molecular and supramolecular structures of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines has been conducted to understand the hydrogen bonding in two and three dimensions. Such studies provide valuable insights into the molecular interactions and structural properties that can influence the chemical behavior and reactivity of these compounds, making them suitable for various scientific applications (Trilleras, Quiroga, Cobo, Marchal, Nogueras, Low, & Glidewell, 2008).
Antimicrobial and Anti-inflammatory Activities
Research into the antimicrobial and anti-inflammatory activities of pyrazolo[1,5-a]pyrimidine analogs has shown promising results, suggesting these compounds could be developed into effective therapeutic agents. The facile, regioselective synthesis of these analogs in aqueous media assisted by ultrasound and their subsequent evaluation for anti-inflammatory and anti-cancer activities represent a significant advancement in the field of medicinal chemistry (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-N-(4-methoxyphenyl)-6-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-10(9-23-2)18-16-20-14(13-8-17-22-15(13)21-16)19-11-4-6-12(24-3)7-5-11/h4-8,10H,9H2,1-3H3,(H3,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWDLZHPQDTRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=NC2=C(C=NN2)C(=N1)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

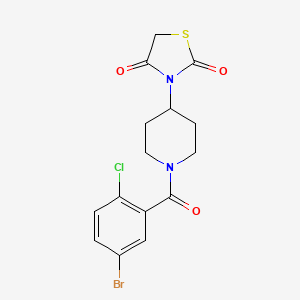
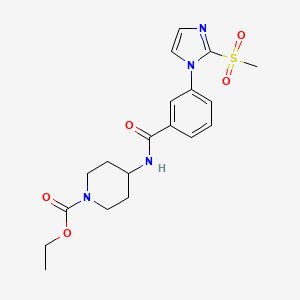
![1H-Benzo[d]imidazol-7-amine dihydrochloride](/img/structure/B2966837.png)
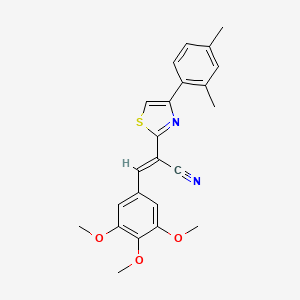
![(E)-ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2966843.png)
![8-chloro-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2966846.png)
![3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-furylmethyl)-3-[(2-furylmethyl)imino]propanamide](/img/structure/B2966850.png)
![trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2966851.png)
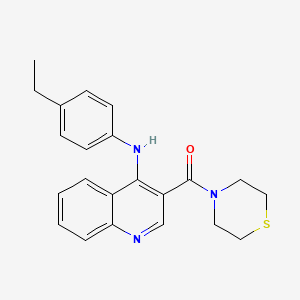
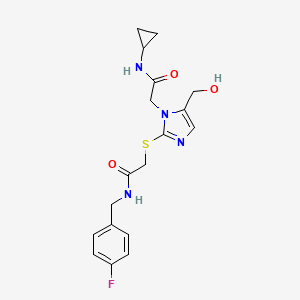
![methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate](/img/structure/B2966854.png)
![3'-(3-Chloro-4-fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2966855.png)
![N-cyclopentyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2966856.png)
